molecular formula C14H14N6O2 B14009017 N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide CAS No. 89263-33-2

N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide

Cat. No.: B14009017
CAS No.: 89263-33-2
M. Wt: 298.30 g/mol
InChI Key: HMPFRHBYXILEMS-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and purification, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted imidazole compounds .

Scientific Research Applications

3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA to induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

89263-33-2

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide

InChI

InChI=1S/C14H14N6O2/c1-15-13(21)19-9-5-6-17-8-3-4-10-12(11(8)9)18-7-20(10)14(22)16-2/h3-7H,1-2H3,(H,16,22)(H2,15,17,19,21)

InChI Key

HMPFRHBYXILEMS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C2C(=NC=C1)C=CC3=C2N=CN3C(=O)NC

Origin of Product

United States

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